methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a coumarin-based heterocyclic compound featuring a 2H-chromen-2-ylidene core substituted with a 2-methylphenyl carbamoyl group and a methyl benzoate ester. The Z-configuration of the imine bond in this compound may influence its stereoelectronic properties and interaction with biological targets.
Properties
IUPAC Name |
methyl 3-[[3-[(2-methylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-16-8-3-5-12-21(16)27-23(28)20-15-17-9-4-6-13-22(17)31-24(20)26-19-11-7-10-18(14-19)25(29)30-2/h3-15H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFZDOVTTGVCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, identified by its CAS number 1327194-42-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including biological assays, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chromenylidene moiety and an amine group, which are essential for its biological interactions. The molecular formula is C19H18N2O3, and it possesses distinct functional groups that contribute to its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | Induction of apoptosis |
| PC-3 (Prostate cancer) | 20 | G1 phase arrest |
| HeLa (Cervical cancer) | 18 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in disc diffusion assays.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
Apoptosis Induction
The anticancer effects are largely attributed to the compound's ability to activate caspase pathways, leading to programmed cell death. This is evidenced by increased levels of cleaved caspases in treated cells compared to controls.
Antibacterial Mechanism
The antimicrobial activity may be linked to the disruption of bacterial cell membranes or interference with protein synthesis, although further mechanistic studies are necessary to clarify these pathways.
Case Studies
- In Vivo Studies : A recent study explored the effects of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to untreated controls, supporting its potential as a therapeutic agent.
- Combination Therapy : Another investigation examined the efficacy of combining this compound with standard chemotherapy agents. The combination showed enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Containing Coumarin Derivatives ()
Compound (2) from , a triazole-substituted chromene derivative, shares a coumarin-like backbone but incorporates a 1,2,4-triazole ring. Key spectral data for this compound include ¹H-NMR peaks at δ 3.4 ppm (CH₂), 4.3 ppm (NH₂), and aromatic protons at 7.5–8.2 ppm . Unlike the target compound, which has a benzoate ester and carbamoyl group, this analog undergoes nucleophilic substitution with ethyl chloroformate to form carbamate derivatives, suggesting divergent reactivity profiles due to the triazole moiety.
Chlorophenyl-Substituted Chromenes ()
Compounds 2–4 in feature chlorophenyl and chlorobenzylidene substituents on tetrahydrochromene scaffolds. For example, compound 3 (N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide) includes a benzamide group and cyano substitution, differing from the target compound’s methyl benzoate and carbamoyl groups . The presence of electron-withdrawing chlorine atoms in these analogs likely enhances their electrophilicity compared to the methyl-substituted target compound.
Oxazoloquinolines and Imidazole Carboxylates ()
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (e.g., compound 5) are synthesized via condensation reactions using polyphosphoric acid (PPA) .
Key Structural and Functional Differences
Implications of Substituent Variations
- Electron-Donating vs.
- Ester vs. Carbamate/Cyano Groups: The methyl benzoate ester in the target compound could enhance solubility in organic matrices, whereas cyano or carbamate groups () might favor hydrogen bonding with biological targets.
- Synthetic Flexibility : The use of PPA in and nucleophilic substitution in highlights diverse methodologies for modifying coumarin-like scaffolds, which could be applied to optimize the target compound’s properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
